molecular formula C36H34N2O4 B11710166 N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide)

N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide)

Cat. No.: B11710166
M. Wt: 558.7 g/mol
InChI Key: RLTRXDOCBPGMRR-UHFFFAOYSA-N
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Description

N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide): is a complex organic compound that features an anthraquinone core with two butylbenzamide groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) typically involves the reaction of 1,4-diaminoanthraquinone with 4-butylbenzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The mixture is stirred at a low temperature (0°C) and then gradually warmed to room temperature to complete the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) can undergo various chemical reactions, including:

    Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The butylbenzamide groups can participate in substitution reactions, where the butyl or benzamide moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) has several scientific research applications:

Mechanism of Action

The mechanism by which N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The anthraquinone core can participate in redox reactions, altering the oxidative state of cellular components. The butylbenzamide groups can enhance the compound’s binding affinity to specific molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) is unique due to its specific combination of the anthraquinone core with butylbenzamide groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C36H34N2O4

Molecular Weight

558.7 g/mol

IUPAC Name

4-butyl-N-[4-[(4-butylbenzoyl)amino]-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C36H34N2O4/c1-3-5-9-23-13-17-25(18-14-23)35(41)37-29-21-22-30(38-36(42)26-19-15-24(16-20-26)10-6-4-2)32-31(29)33(39)27-11-7-8-12-28(27)34(32)40/h7-8,11-22H,3-6,9-10H2,1-2H3,(H,37,41)(H,38,42)

InChI Key

RLTRXDOCBPGMRR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)CCCC)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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